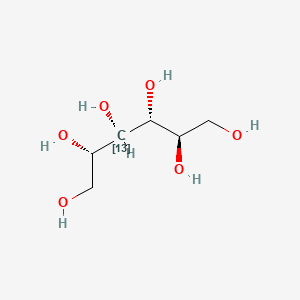

D-Glucitol-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5+1/t3-,4+,5+,6+/m0 |

InChI Key |

FBPFZTCFMRRESA-SMKDZJRCSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucitol-3-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucitol-3-13C is a stable isotope-labeled form of D-Glucitol, also commonly known as D-Sorbitol.[][2] D-Sorbitol is a six-carbon sugar alcohol naturally found in various fruits and is also produced synthetically from glucose.[3][4][5] The defining feature of this compound is the replacement of the naturally abundant carbon-12 isotope with a carbon-13 isotope at the third carbon position of the glucitol molecule. This isotopic labeling makes it a powerful tool in metabolic research, allowing scientists to trace the path of this specific carbon atom through various biochemical pathways without the use of radioactive tracers.

This guide provides an in-depth overview of this compound, its properties, primary applications, and a generalized experimental protocol for its use in metabolic flux analysis.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for calculating concentrations and for analysis using mass spectrometry and nuclear magnetic resonance.

| Property | Value | References |

| Chemical Name | This compound | |

| Synonyms | D-Sorbitol-3-13C, D-[3-13C]glucitol, D-[3-13C]sorbitol | |

| Molecular Formula | C₅¹³CH₁₄O₆ | |

| Molecular Weight | 183.17 g/mol | |

| Appearance | White or almost white crystalline powder | |

| Storage | 2-8°C Refrigerator | |

| Unlabeled CAS Number | 50-70-4 |

Primary Uses of this compound

The integration of a stable isotope at a specific position allows this compound to be a valuable tracer in several advanced research applications.

Metabolic Flux Analysis (MFA)

The most prominent application of this compound is in ¹³C Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing this compound into cells, tissues, or organisms, researchers can trace the incorporation of the ¹³C label into downstream metabolites. This allows for the precise determination of fluxes through specific pathways. For instance, as D-Glucitol (Sorbitol) is the product of glucose reduction via the polyol pathway, this compound can be used to investigate the activity of this pathway, which is implicated in diabetic complications. The choice of a positionally labeled tracer like this compound can offer more focused analyses of specific reactions compared to uniformly labeled tracers.

Drug Development and Pharmacokinetics

In the field of drug development, this compound serves as a critical tool for studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. By incorporating the labeled molecule, researchers can track its metabolic fate and understand how a drug or its delivery vehicle is processed in the body. This information is fundamental for developing safe and effective medications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a key analytical technique used in conjunction with ¹³C-labeled compounds. This compound can be used to study enzyme kinetics, protein-ligand interactions, and the conformation of molecules in solution. For example, studies have utilized ¹³C NMR to monitor the sorbitol pathway and the effects of inhibitors, providing insights into drug efficacy. The specific labeling at the C-3 position provides a distinct signal that can be tracked to elucidate metabolic transformations.

Experimental Protocols

While specific experimental conditions will vary based on the research question and model system, the following section outlines a generalized protocol for a metabolic flux analysis experiment using this compound in a mammalian cell culture system.

Generalized Protocol for ¹³C Metabolic Flux Analysis in Cell Culture

This protocol is based on established principles of 13C-MFA.

1. Cell Culture and Isotope Labeling:

- Culture mammalian cells of interest to a desired confluency (e.g., 80%) in standard growth medium.

- Prepare the labeling medium by replacing the standard glucose or other carbon source with a known concentration of this compound. The unlabeled carbon sources should be quantified to ensure accurate modeling.

- Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

- Incubate the cells for a predetermined period. The timing is critical to achieve a metabolic steady-state and sufficient label incorporation. This can range from minutes to hours depending on the metabolic rates of the cells.

2. Metabolite Extraction:

- After incubation, rapidly quench the metabolism to halt enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol, and placing the culture dish on dry ice.

- Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

- Centrifuge the samples to pellet the cell debris and proteins.

- Collect the supernatant containing the polar metabolites.

3. Sample Analysis:

- Analyze the extracted metabolites using mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- These techniques will separate the metabolites and detect their mass isotopomer distributions (MIDs), which reveal the extent and position of ¹³C incorporation.

4. Data Analysis and Flux Calculation:

- Process the raw MS data to identify metabolites and determine their MIDs.

- Correct the MIDs for the natural abundance of ¹³C.

- Use specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured MIDs to a stoichiometric model of the relevant metabolic pathways.

Visualizing Pathways and Workflows

Polyol Pathway

The diagram below illustrates the conversion of D-Glucose to D-Glucitol (Sorbitol) via the polyol pathway, a key metabolic route where this compound can be utilized as a tracer.

Caption: The enzymatic conversion of D-Glucose to D-Glucitol.

General Workflow for ¹³C Metabolic Flux Analysis

The following diagram outlines the key steps in a typical ¹³C-MFA experiment, from the introduction of the isotopic tracer to the final flux map.

Caption: A stepwise overview of a ¹³C Metabolic Flux Analysis experiment.

References

An In-depth Technical Guide to D-Glucitol-3-13C: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: D-Glucitol-3-13C, an isotopically labeled form of D-Sorbitol, serves as a crucial tool in metabolic research and drug development. Its single, stable isotope label at the C-3 position allows for precise tracing in biological systems without the concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in relevant metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this stable isotope-labeled compound.

Physical and Chemical Properties

This compound shares most of its physical and chemical properties with its unlabeled counterpart, D-Glucitol (also known as D-Sorbitol). The primary difference lies in its molecular weight due to the presence of the carbon-13 isotope.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][] |

| Synonyms | D-Sorbitol-3-13C, D-[3-13C]glucitol | [] |

| Molecular Formula | C₅¹³CH₁₄O₆ | [1] |

| Appearance | White solid/powder | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 183.17 g/mol | |

| Melting Point | 98-100 °C (for unlabeled D-Sorbitol) | |

| Boiling Point | Very high (Not readily available) | |

| Solubility | Soluble in water |

Spectroscopic Data

While specific spectra for this compound are not widely published, the following sections describe the expected spectroscopic characteristics based on data from unlabeled D-Glucitol and general principles of spectroscopy for isotopically labeled compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would be expected to be very similar to that of unlabeled D-Glucitol, with the key difference being a significantly enhanced signal for the C-3 carbon due to the 13C enrichment. The chemical shifts for the carbon atoms in unlabeled D-Glucitol in D₂O are approximately:

-

C1, C6: ~64 ppm

-

C2, C5: ~72-74 ppm

-

C3, C4: ~70-71 ppm

For this compound, the peak corresponding to the C-3 carbon would exhibit a much greater intensity compared to the other carbon signals.

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M+) that is one mass unit higher than that of unlabeled D-Glucitol. The fragmentation pattern under electron ionization (EI) would be expected to be similar to that of D-Glucitol, with characteristic losses of water (H₂O) and formaldehyde (CH₂O) units. The major fragments for unlabeled D-Glucitol include m/z values of 61, 73, and 147. For this compound, fragments containing the C-3 carbon will have their m/z values shifted by +1.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be nearly identical to that of unlabeled D-Sorbitol. The key characteristic absorption bands for D-Sorbitol include:

-

Broad band around 3200-3500 cm⁻¹: O-H stretching vibrations of the hydroxyl groups.

-

Bands in the 1000-1200 cm⁻¹ region: C-O stretching vibrations.

-

Bands around 1400 cm⁻¹: O-H bending vibrations.

-

Bands in the 2850-3000 cm⁻¹ region: C-H stretching vibrations.

The isotopic substitution at C-3 is unlikely to cause a significant, easily discernible shift in these broad vibrational bands.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources and adapted for this specific isotopologue.

Synthesis of this compound

Principle: The synthesis of this compound is achieved through the reduction of the aldehyde group of D-Glucose-3-13C. A common method for this reduction is catalytic hydrogenation.

Materials:

-

D-Glucose-3-13C

-

Raney Nickel catalyst

-

Ethanol (or other suitable alcohol as a hydrogen donor)

-

Deionized water

-

Nitrogen gas

-

Autoclave reactor

-

Filtration apparatus

Procedure:

-

Preparation of Reaction Mixture: In a suitable autoclave reactor, prepare a suspension containing D-Glucose-3-13C (e.g., 90 mM) and the Raney Nickel catalyst in ethanol, which acts as both the solvent and the hydrogen donor. The substrate to catalyst mass ratio can be optimized, with a 1:1 ratio being effective.

-

Inert Atmosphere: Seal the autoclave and flush it with nitrogen gas to ensure an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 130-190 °C with constant stirring (e.g., 500 rpm). The reaction is typically carried out under autogenous pressure.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and analyzing them by a suitable method like HPLC or GC-MS to determine the conversion of D-Glucose-3-13C to this compound. A reaction time of around 6 hours is often sufficient.

-

Product Isolation: After the reaction is complete, cool the reactor to room temperature. Recover the catalyst by filtration.

-

Purification: The filtrate containing this compound can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol-water mixture) to remove any unreacted starting material and byproducts.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For GC-MS analysis, the polar hydroxyl groups of this compound need to be derivatized to increase its volatility. A common derivatization method is silylation.

Materials:

-

This compound sample

-

Internal standard (e.g., a different isotopologue of sorbitol or another sugar alcohol)

-

Pyridine

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a dried sample extract containing this compound, add a known amount of the internal standard.

-

Add 50 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride.

-

Incubate the mixture at 37°C for 90 minutes.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Incubate at 70°C for 30 minutes to complete the silylation.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode to identify fragments or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

-

-

Enzymatic Assay for Quantification

Principle: The quantification of this compound can be performed using an enzymatic assay based on the activity of sorbitol dehydrogenase (SDH). SDH catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be measured spectrophotometrically at 340 nm.

Materials:

-

Sample containing this compound

-

Sorbitol Dehydrogenase (SDH) enzyme solution

-

NAD⁺ solution

-

Tris-HCl buffer (e.g., 100 mM, pH 9.0)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a standard curve using known concentrations of this compound.

-

Prepare the reaction mixture containing Tris-HCl buffer and NAD⁺ solution.

-

-

Assay Protocol:

-

Pipette the samples and standards into the wells of a 96-well plate or cuvettes.

-

Add the reaction mixture to each well/cuvette.

-

Incubate the plate/cuvettes at a controlled temperature (e.g., 30°C or 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the sorbitol dehydrogenase enzyme solution.

-

Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each sample and standard.

-

Plot the rate of change in absorbance for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of this compound in the samples by interpolating their reaction rates on the standard curve.

-

Signaling Pathways and Logical Relationships

D-Glucitol (Sorbitol) is a key intermediate in the polyol pathway, a two-step metabolic pathway that converts glucose to fructose. This pathway is particularly active in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, and peripheral nerves. Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of sorbitol are implicated in the pathogenesis of diabetic complications.

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via D-Glucitol (Sorbitol).

The use of this compound allows researchers to trace the flux of carbon from glucose through this pathway, providing insights into the metabolic changes associated with diseases like diabetes.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a biological sample.

Caption: A general experimental workflow for the analysis of this compound in biological samples.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals investigating metabolic pathways, particularly the polyol pathway and its role in disease. This guide provides a foundational understanding of its key physical and chemical properties, alongside detailed experimental protocols for its synthesis and analysis. The ability to trace the fate of the ¹³C label offers a powerful method for elucidating metabolic fluxes and the effects of therapeutic interventions. As research into metabolic diseases continues to advance, the use of stable isotope-labeled compounds like this compound will undoubtedly play a pivotal role in uncovering new insights and developing novel treatments.

References

Synthesis and Manufacturing of ¹³C-Labeled D-Glucitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of ¹³C-labeled D-Glucitol (also known as sorbitol). The primary route for this synthesis involves the catalytic hydrogenation of uniformly ¹³C-labeled D-Glucose ([U-¹³C₆]D-Glucose). This document outlines the detailed experimental protocols, presents key quantitative data for process optimization, and includes visualizations to clarify the synthesis workflow and its relevance in metabolic studies.

Introduction

¹³C-labeled compounds are invaluable tools in metabolic research and drug development. Unlike their radioactive counterparts, stable isotopes like ¹³C are non-radioactive and can be safely used in human studies. ¹³C-labeled D-Glucitol serves as a crucial tracer to investigate the polyol pathway, a metabolic route implicated in diabetic complications. By tracking the fate of the ¹³C labels, researchers can elucidate metabolic fluxes and the effects of therapeutic interventions on this pathway.

The synthesis of ¹³C-labeled D-Glucitol is a two-step process conceptually. The first step, the production of ¹³C-labeled D-Glucose, is a complex procedure typically undertaken by specialized manufacturers. For the purpose of this guide, we will consider commercially available [U-¹³C₆]D-Glucose as the starting material. The second and focal step is the catalytic hydrogenation of this labeled glucose to yield ¹³C-labeled D-Glucitol.

Synthesis of [U-¹³C₆]D-Glucitol

The core of the manufacturing process is the reduction of the aldehyde group of [U-¹³C₆]D-Glucose to a primary alcohol, thereby forming [U-¹³C₆]D-Glucitol. This is most efficiently achieved through catalytic hydrogenation.

Overall Synthesis Workflow

The general workflow for the synthesis of [U-¹³C₆]D-Glucitol from [U-¹³C₆]D-Glucose is depicted below.

Experimental Protocols

Materials and Equipment

-

Starting Material: [U-¹³C₆]D-Glucose (≥99% isotopic purity)

-

Catalysts: Raney Nickel (slurry in water), Ruthenium on carbon (Ru/C), or Platinum on carbon (Pt/C)

-

Solvent: Deionized water

-

Gases: High-purity hydrogen (H₂), Nitrogen (N₂)

-

Reactor: High-pressure autoclave/hydrogenator equipped with a stirrer, temperature and pressure controls.

-

Filtration: Buchner funnel, filter paper (e.g., Whatman No. 1), Celite or a similar filter aid.

-

Purification: Crystallization dishes, rotary evaporator, lyophilizer, chromatography columns (optional).

-

Analytical Instruments: NMR Spectrometer, High-Resolution Mass Spectrometer (HRMS).

Catalytic Hydrogenation of [U-¹³C₆]D-Glucose

This protocol provides a general procedure. Specific reaction conditions may be optimized based on the chosen catalyst and desired outcomes (see Table 1).

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried. A solution of [U-¹³C₆]D-Glucose in deionized water (typically 10-50% w/v) is prepared.

-

Catalyst Addition: The catalyst is carefully added to the glucose solution in the reactor. For Raney Nickel, it is typically added as a slurry. The amount of catalyst can range from 5-15% by weight relative to the glucose.

-

Inerting the Reactor: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

-

Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 30-80 bar). The reaction mixture is heated to the target temperature (e.g., 100-150°C) with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction time can vary from 1 to 6 hours.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The reactor is then purged with nitrogen.

-

Catalyst Removal: The reaction mixture is filtered through a bed of Celite to remove the catalyst. The filter cake is washed with deionized water to ensure complete recovery of the product.

-

Product Isolation: The filtrate, containing the [U-¹³C₆]D-Glucitol, is collected. The solvent is removed under reduced pressure using a rotary evaporator to yield a viscous syrup or a solid crude product.

Quantitative Data on D-Glucose Hydrogenation

The choice of catalyst and reaction conditions significantly impacts the conversion of D-Glucose and the yield of D-Sorbitol. Below is a summary of data from various studies on the hydrogenation of D-Glucose.

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | D-Glucose Conversion (%) | D-Sorbitol Yield (%) | Reference |

| Raney Nickel | 120-160 | 70-140 | N/A | High | High | [1] |

| Raney Nickel | 130 | Autogenous | 6 | ~95 | ~90 | [2] |

| 5% Ru/C | 100-150 | 30-80 | N/A | High | High | [3] |

| Pt/SBA-15 | 140 | 40 | <1 | >95 | ~70 | [4] |

| Ni/Bentonite | 140 | 50 | 4 | 99.2 | 95.3 | [5] |

Note: "N/A" indicates that the specific value was not provided in the cited abstract. The data presented are for unlabeled glucose but are directly applicable to the hydrogenation of ¹³C-labeled glucose as the isotopic labeling does not significantly alter the chemical reactivity.

Purification of [U-¹³C₆]D-Glucitol

The crude product may contain unreacted starting material and byproducts such as mannitol. Purification is typically achieved through crystallization.

Fractional Crystallization Protocol

-

Dissolution: The crude [U-¹³C₆]D-Glucitol is dissolved in a minimal amount of hot water or a water-ethanol mixture to form a supersaturated solution.

-

Cooling and Seeding: The solution is allowed to cool slowly. Seeding with a small crystal of pure sorbitol can induce crystallization.

-

Crystal Growth: The solution is left undisturbed at a cool temperature (e.g., 4°C) to allow for crystal growth.

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

-

Drying: The purified crystals of [U-¹³C₆]D-Glucitol are dried under vacuum or by lyophilization.

For very high purity requirements, column chromatography using a suitable stationary phase can be employed.

Product Characterization and Analysis

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and to ensure the absence of significant impurities.

-

¹H NMR (D₂O): The proton NMR spectrum of D-Glucitol in D₂O will show a complex multiplet pattern for the methine and methylene protons typically in the range of 3.5-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the glucitol backbone. The chemical shifts are sensitive to the local chemical environment. Due to the uniform ¹³C labeling, complex ¹³C-¹³C coupling patterns will be observed.

| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) |

| C1, C6 | ~64 |

| C2, C5 | ~72-74 |

| C3, C4 | ~70-72 |

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic enrichment of the final product.

-

Sample Preparation: A dilute solution of the purified [U-¹³C₆]D-Glucitol is prepared.

-

Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is acquired in a high-resolution mode.

-

Isotopologue Distribution: The mass spectrum will show a distribution of isotopologues. For [U-¹³C₆]D-Glucitol, the most abundant ion will be 6 mass units higher than the corresponding unlabeled D-Glucitol. The relative intensities of the different isotopologue peaks are used to calculate the isotopic enrichment. For a product with 99% isotopic purity at each of the six carbon positions, the M+6 peak will be the base peak.

Application in Drug Development: Metabolic Fate Studies

¹³C-labeled D-Glucitol is a valuable tool for studying the polyol pathway in the context of drug development, particularly for therapies targeting diabetic complications.

By administering [U-¹³C₆]D-Glucitol and analyzing the isotopic enrichment in downstream metabolites like fructose, researchers can quantify the activity of sorbitol dehydrogenase. This allows for the evaluation of drugs that may modulate this enzyme's activity.

Conclusion

The synthesis and manufacturing of ¹³C-labeled D-Glucitol is a well-established process centered around the catalytic hydrogenation of commercially available ¹³C-labeled D-Glucose. Careful selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. Rigorous purification and analytical characterization ensure the final product is suitable for its intended use in sensitive metabolic studies, providing a powerful tool for advancing drug development and our understanding of metabolic diseases.

References

- 1. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

D-Glucitol-3-13C vs. Unlabeled D-Sorbitol in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biological pathways. This technical guide provides a comprehensive overview of the use of D-Glucitol-3-13C, a positionally labeled form of D-Sorbitol, in comparison to its unlabeled counterpart in various research applications. While unlabeled D-Sorbitol is instrumental in studying the overall effects of the polyol pathway, this compound offers a powerful tool for detailed metabolic flux analysis (MFA), allowing researchers to trace the specific fate of the carbon backbone of sorbitol. This guide will delve into the core principles, experimental methodologies, and data interpretation, providing researchers with the foundational knowledge to effectively utilize these compounds in their studies.

Introduction: The Significance of the Sorbitol Pathway

The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic route that converts glucose to fructose.[1][2] Under normal physiological conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the sorbitol pathway is significantly increased.[2][3] This elevated activity is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1]

The pathway consists of two key enzymatic reactions:

-

Aldose Reductase: Glucose is reduced to sorbitol, utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: Sorbitol is oxidized to fructose, with the concomitant reduction of NAD+ to NADH.

The accumulation of sorbitol and the associated redox imbalances (depletion of NADPH and increased NADH/NAD+ ratio) are thought to contribute to cellular stress and damage.

This compound vs. Unlabeled D-Sorbitol: A Comparative Overview

The choice between using unlabeled D-Sorbitol and a labeled version like this compound depends entirely on the research question.

-

Unlabeled D-Sorbitol: This form is utilized to study the bulk physiological or pathological effects of sorbitol. For example, researchers might use unlabeled sorbitol to investigate its impact on cell viability, osmotic stress, or its efficacy as a pharmaceutical excipient. However, it is not possible to distinguish the administered sorbitol from the endogenously produced pool, nor to trace its metabolic fate with precision.

-

This compound: The introduction of a stable isotope at a specific position (the third carbon) allows for its unambiguous detection and tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to perform metabolic flux analysis to quantify the rate of sorbitol metabolism and its contribution to downstream pathways. The positional label provides specific insights into the cleavage and rearrangement of the carbon skeleton during metabolism.

The following table summarizes the key differences and applications:

| Feature | Unlabeled D-Sorbitol | This compound |

| Primary Application | Studying overall physiological/pathological effects (e.g., osmotic stress, excipient effects). | Metabolic flux analysis (MFA), tracer studies to determine metabolic fate. |

| Traceability | Not distinguishable from endogenous sorbitol. | Easily distinguishable by its mass shift in MS and unique signal in 13C-NMR. |

| Information Yield | Provides data on the overall impact of increased sorbitol concentration. | Yields quantitative data on the rate of sorbitol metabolism and its contribution to downstream pathways. |

| Analytical Techniques | HPLC, enzymatic assays. | Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Key Advantage | Lower cost, suitable for bulk effect studies. | High specificity for tracing metabolic pathways. |

| Limitation | Cannot be used for flux analysis. | Higher cost, requires specialized analytical instrumentation. |

Experimental Protocols

General Protocol for a 13C-Tracer Experiment with this compound

This protocol provides a general framework for a cell-based assay to trace the metabolism of this compound.

Materials:

-

Cell line of interest (e.g., a cell line relevant to diabetic complications)

-

Standard cell culture medium

-

Dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites)

-

This compound

-

Unlabeled D-Sorbitol (for control experiments)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (for quenching and extraction)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

-

Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound at a final concentration relevant to the study (e.g., in the millimolar range). Also, prepare a control medium with the same concentration of unlabeled D-Sorbitol.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium (or control medium) to the cells.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled sorbitol. The optimal time will depend on the cell type and the expected rate of metabolism.

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately place the culture plate on dry ice to quench all metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis.

-

For GC-MS analysis, the dried metabolites will need to be derivatized (e.g., silylation) to increase their volatility.

-

-

Analysis by LC-MS/MS or GC-MS:

-

Reconstitute the dried (and derivatized, if necessary) extracts in a suitable solvent.

-

Inject the samples into the LC-MS/MS or GC-MS system.

-

Develop a method to specifically detect and quantify this compound and its expected downstream labeled metabolites (e.g., 13C-labeled fructose). This is achieved by monitoring the specific mass-to-charge ratio (m/z) of the parent and fragment ions.

-

Signaling Pathways and Experimental Workflows

The Sorbitol Metabolic Pathway

The following diagram illustrates the core reactions of the sorbitol pathway.

References

A Technical Guide to Commercial Suppliers of D-Glucitol-3-13C for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering D-Glucitol-3-13C for laboratory use. This isotopically labeled sugar alcohol, a derivative of glucose, serves as a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This document outlines key specifications from various suppliers, presents detailed experimental protocols for its application, and includes visualizations to clarify experimental workflows and metabolic pathways.

Commercial Supplier Overview

Sourcing high-quality, isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound, also known as D-Sorbitol-3-13C. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | Catalog Number | Pack Sizes | Isotopic Purity/Enrichment |

| Omicron Biochemicals | D-[3-13C]glucitol | ALD-018 | 0.25 g, 0.50 g, 1.0 g | Not explicitly stated, inquire for details. |

| LGC Standards (Distributor for Toronto Research Chemicals) | This compound | TRC-G415805 | 5 mg, 50 mg | Not explicitly stated, inquire for details. |

| Pharmaffiliates | This compound | PA STI 044400 | Inquire for details | Not explicitly stated, inquire for details. |

| Santa Cruz Biotechnology | This compound | sc-211123 | Inquire for details | Not explicitly stated, inquire for details. |

| MedchemExpress | D-Sorbitol-13C | HY-B0400S1 | 1 mg, 5 mg, 10 mg | 98.0% |

| Sigma-Aldrich | D-Sorbitol-1-13C | 489182 | 1 g | 99 atom % 13C |

| Cambridge Isotope Laboratories, Inc. | D-Sorbitol (U-13C6, 98%) | CLM-8529 | 0.1 g, 0.25 g | 98% |

Key Experimental Applications and Protocols

This compound is a versatile tool in various research applications. Its primary uses include metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Metabolic Flux Analysis

Stable isotope tracing with compounds like this compound is a cornerstone of metabolic flux analysis (MFA), enabling the quantification of in vivo metabolic pathway activities.[1][2] By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.

Protocol: General Workflow for a 13C-Labeling Experiment in Cell Culture

-

Cell Culture: Culture cells of interest to the desired confluency under standard conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing this compound as the tracer. The concentration of the labeled substrate should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucitol. The incubation time is critical and should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or by lyophilization.

-

Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopologue distribution of downstream metabolites.

-

-

Data Analysis: Utilize specialized software to calculate metabolic fluxes from the measured mass isotopologue distributions.

Internal Standard for Quantitative Mass Spectrometry

The chemical similarity of this compound to its unlabeled counterpart, D-Glucitol (Sorbitol), makes it an ideal internal standard for isotope dilution mass spectrometry.[3] This technique allows for the precise and accurate quantification of endogenous sorbitol in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.[3]

Protocol: Quantification of Sorbitol in Biological Samples using this compound as an Internal Standard

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound internal standard solution.

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

-

Vortex the sample and incubate at -20°C to enhance protein precipitation.

-

Centrifuge to pellet the precipitated proteins.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (for GC-MS):

-

Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent (e.g., a silylating agent like MSTFA) to improve the volatility and chromatographic properties of sorbitol.

-

Incubate at an elevated temperature to complete the derivatization reaction.

-

-

LC-MS/MS or GC-MS Analysis:

-

Inject the prepared sample into the LC-MS/MS or GC-MS system.

-

Develop a chromatographic method to separate sorbitol from other components in the sample.

-

Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled sorbitol and the 13C-labeled internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled sorbitol spiked with the same amount of internal standard.

-

Calculate the ratio of the peak area of the endogenous sorbitol to the peak area of the this compound internal standard in the samples.

-

Determine the concentration of endogenous sorbitol in the samples by comparing their peak area ratios to the calibration curve.

-

Visualizing Experimental Workflows and Pathways

To further clarify the application of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a relevant metabolic pathway.

Caption: Procurement and experimental workflow for this compound.

Caption: The Polyol Pathway showing the entry point of this compound.

References

A Technical Guide to the Safety and Handling of D-Glucitol-3-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for D-Glucitol-3-13C, a stable isotope-labeled form of D-Glucitol (also known as D-Sorbitol). While the isotopic label does not impart radioactivity, adherence to proper laboratory practices is essential to ensure the integrity of the compound and the safety of personnel.[1][2]

Compound Identification and Properties

This compound is a sugar alcohol where the carbon atom at the third position has been replaced with a stable carbon-13 isotope.[] This labeling is primarily used for tracking the molecule in metabolic studies and other research applications using techniques like mass spectrometry and NMR spectroscopy.[4][5] Its chemical and physical properties are essentially identical to its unlabeled counterpart, D-Glucitol.

Table 1: Physical and Chemical Properties of D-Glucitol

| Property | Value | Source(s) |

| Molecular Formula | C₅¹³CH₁₄O₆ | |

| Molecular Weight | 183.17 g/mol | |

| Appearance | White or almost white, crystalline powder | |

| Odor | Odorless | |

| pH | 5.0 - 7.0 (in aqueous solution) | |

| Melting Point | 89 - 101 °C (can vary with crystalline form) | |

| Boiling Point | 295 °C / 563 °F | |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), D-Glucitol is not classified as a hazardous substance or mixture. However, it is crucial to handle it in accordance with good industrial hygiene and safety practices.

Table 2: Hazard and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | Not Classified | Avoid ingestion and inhalation of dust. |

| Skin Corrosion/Irritation | Not Classified | Wear protective gloves and clothing to prevent skin exposure. |

| Eye Damage/Irritation | Not Classified | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Respiratory/Skin Sensitization | Not Classified | Ensure adequate ventilation, especially in confined areas. |

Experimental Protocols and Handling Procedures

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Detailed Methodologies

Receiving and Storage:

-

Upon receipt, verify the compound's identity and integrity.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For hygroscopic materials like D-Glucitol, storage in a desiccator or a dry box is ideal.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.

-

Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Weighing and Handling:

-

Handle in a well-ventilated area or under a chemical fume hood to avoid dust generation.

-

Use appropriate tools to handle the solid material to prevent contamination.

Spill and Waste Disposal:

-

Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the affected area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.

-

Large Spills: Use a shovel to put the material into a convenient waste disposal container.

-

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Do not let the product enter drains.

Emergency Procedures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Logical Relationships of Safety Precautions

The following diagram illustrates the relationship between the compound's properties and the required safety measures.

References

The Pivotal Role of D-Glucitol-3-13C in Modern Stable Isotope Tracing Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as an indispensable tool in metabolic research, offering a dynamic window into the intricate network of biochemical pathways. Among the array of labeled compounds, D-Glucitol-3-13C, a positional isomer of 13C-labeled sorbitol, provides a unique and powerful means to investigate specific metabolic routes, particularly the polyol pathway. This technical guide delves into the core principles, experimental methodologies, and data interpretation associated with the use of this compound in stable isotope tracing studies. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive resource for designing and executing robust metabolomic experiments to unravel the complexities of cellular metabolism and its role in health and disease.

D-Glucitol, commonly known as sorbitol, is a sugar alcohol that serves as a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under hyperglycemic conditions, this pathway is implicated in the pathogenesis of diabetic complications.[1] By introducing a stable, non-radioactive 13C isotope at the third carbon position of D-Glucitol, researchers can precisely track its metabolic fate and quantify the flux through the polyol pathway and its interconnectedness with central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).[2][3]

Core Principles of this compound Tracing

The fundamental principle behind stable isotope tracing with this compound lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant 12C and the heavy 13C isotope. When cells or organisms are supplied with this compound, it is taken up and metabolized by specific enzymes. The 13C label is incorporated into downstream metabolites, and by analyzing the mass shifts (in MS) or the unique spectral signatures (in NMR), the flow of carbon from this compound through various metabolic pathways can be elucidated.[4][5]

Data Presentation: Quantitative Insights

A critical aspect of stable isotope tracing studies is the generation of quantitative data to understand the kinetics of metabolic pathways. The following tables summarize key quantitative parameters relevant to the polyol pathway.

Table 1: Kinetic Parameters of Human Aldose Reductase (AR)

| Substrate | K_m_ (mM) | Source(s) |

| D-Glucose | 50 - 200 | |

| D-Glyceraldehyde | Biphasic kinetics | |

| NADPH | 0.06 |

Table 2: Kinetic Parameters of Human Sorbitol Dehydrogenase (SDH)

| Substrate | K_m_ (mM) | Source(s) |

| D-Sorbitol | 1.4 | |

| NAD+ | 0.06 | |

| D-Fructose | 40 | |

| NADH | 0.02 |

Mandatory Visualizations: Metabolic Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is essential for a clear understanding of this compound tracing studies.

Caption: The Polyol Pathway and its connection to Glycolysis and the Pentose Phosphate Pathway.

Caption: A generalized experimental workflow for stable isotope tracing using this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a this compound tracing study. These protocols are generalized and may require optimization for specific cell lines, tissues, or experimental goals.

Protocol 1: 13C-Labeling of Adherent Cells in Culture

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

-

Adherent cells of interest

-

Standard cell culture medium and supplements

-

This compound (high isotopic purity, >98%)

-

Phosphate-buffered saline (PBS), sterile

-

Culture plates/flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that ensures they are in the exponential growth phase at the time of labeling (typically 70-80% confluency).

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired final concentration (e.g., 1-10 mM). It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled metabolites.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are recommended to determine the time required to reach isotopic steady state for the metabolites of interest.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol describes the process of quenching metabolism and extracting intracellular metabolites for subsequent analysis.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 0.9% NaCl solution

-

Ice-cold extraction solvent (e.g., 80% methanol or acetonitrile)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of high speed and 4°C

Procedure:

-

Metabolic Quenching:

-

Quickly aspirate the labeling medium from the culture vessel.

-

Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

-

Extraction:

-

Add ice-cold extraction solvent to the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice or at -20°C for at least 20 minutes to ensure complete extraction and protein precipitation.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the extracted metabolites, into a new tube.

-

-

Sample Storage: The metabolite extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

This protocol details the derivatization of polar metabolites and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extract

-

Pyridine

-

Methoxyamine hydrochloride

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Drying: Evaporate the extraction solvent from the metabolite samples to complete dryness using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride. Incubate at 37°C for 90 minutes.

-

Add 50 µL of MSTFA. Incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature gradient to separate the derivatized metabolites. A typical oven program starts at 100°C, holds for 2 minutes, then ramps to 300°C at 5°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan mode to identify all labeled species.

-

-

Data Analysis: Process the raw data to identify and quantify the different isotopologues of D-Glucitol and its downstream metabolites. The mass shift corresponding to the incorporation of the 13C atom will be observed. Correct for the natural abundance of 13C in the analysis.

Protocol 4: Sample Preparation and Analysis by NMR Spectroscopy

This protocol provides a general workflow for the analysis of 13C-labeled metabolites by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of deuterated solvent containing a known concentration of an internal standard.

-

NMR Analysis:

-

Transfer the sample to an NMR tube.

-

Acquire 1D 1H and 1D 13C NMR spectra. For more detailed structural information and to resolve overlapping signals, 2D NMR experiments such as 1H-13C HSQC can be performed.

-

-

Data Analysis:

-

Process the NMR spectra to identify the signals corresponding to the 13C-labeled carbons in D-Glucitol and its metabolites.

-

The chemical shifts and coupling patterns (e.g., 13C-13C and 13C-1H couplings) will provide information on the position of the label.

-

Quantification can be performed by integrating the relevant peaks and normalizing to the internal standard.

-

Conclusion

This compound serves as a highly specific and informative tracer for dissecting the polyol pathway and its metabolic crosstalk. By employing the principles and protocols outlined in this technical guide, researchers can gain valuable quantitative insights into cellular metabolism. The ability to track the flow of carbon from this compound provides a powerful approach to understanding the metabolic reprogramming in various physiological and pathological states, thereby facilitating the discovery of novel biomarkers and the development of targeted therapeutic interventions. The careful design of experiments, rigorous execution of protocols, and sophisticated data analysis are paramount to harnessing the full potential of this stable isotope tracing methodology.

References

- 1. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 2. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Glucitol-3-13C: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucitol, commonly known as sorbitol, is a sugar alcohol that plays a significant role in various physiological and pathological processes. Understanding its metabolic fate is crucial for researchers in fields ranging from metabolic diseases to drug development. This technical guide provides a comprehensive overview of the in vivo metabolism of D-Glucitol, with a specific focus on tracing the fate of a 13C label at the third carbon position (D-Glucitol-3-13C). This document details the primary metabolic pathways, presents hypothetical quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of the key processes.

Core Metabolic Pathway: The Polyol Pathway

The primary route for D-Glucitol metabolism in vivo is the polyol pathway. This two-step enzymatic pathway is active in various tissues, and its activity can be influenced by physiological conditions such as hyperglycemia.

-

Oxidation to D-Fructose: D-Glucitol is first oxidized to D-Fructose by the enzyme sorbitol dehydrogenase (SDH) , which utilizes NAD+ as a cofactor. In the case of this compound, the 13C label is retained at the third carbon position, resulting in the formation of D-Fructose-3-13C.

-

Entry into Glycolysis: The newly formed D-Fructose-3-13C can then be phosphorylated by fructokinase (in the liver) to Fructose-1-phosphate or by hexokinase (in other tissues) to Fructose-6-phosphate. Both of these phosphorylated forms subsequently enter the glycolytic pathway.

The following diagram illustrates the initial steps of this compound metabolism.

Tracing the 13C Label Through Central Carbon Metabolism

Once D-Fructose-3-13C is converted to Fructose-6-Phosphate-3-13C, it enters the mainstream of glycolysis. The 13C label will be distributed to subsequent metabolites.

-

Glycolysis: Fructose-6-Phosphate-3-13C is isomerized to Glucose-6-Phosphate and then proceeds through glycolysis. The cleavage of Fructose-1,6-bisphosphate results in two three-carbon molecules: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P). The 13C label from the C3 position of fructose will be located at the C1 position of G3P. Consequently, the label will be found at the C1 position of pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate-1-13C can then be converted to Acetyl-CoA, with the labeled carbon being released as 13CO2. Alternatively, pyruvate can be carboxylated to oxaloacetate, where the 13C label would be at the C1 position. The entry of labeled Acetyl-CoA into the TCA cycle would lead to the labeling of various cycle intermediates.

The diagram below outlines the path of the 13C label from Fructose-6-Phosphate into glycolysis and the TCA cycle.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an in vivo study of this compound administration in a rodent model. The data is for illustrative purposes to demonstrate expected trends.

Table 1: Tissue Distribution of this compound and its Metabolites 1 Hour Post-Administration

| Tissue | This compound (nmol/g) | D-Fructose-3-13C (nmol/g) |

| Plasma | 50.2 ± 8.5 | 15.7 ± 3.1 |

| Liver | 120.6 ± 22.1 | 85.3 ± 15.8 |

| Kidney | 85.4 ± 14.9 | 42.1 ± 7.6 |

| Muscle | 15.1 ± 4.2 | 5.8 ± 1.1 |

| Brain | 5.3 ± 1.8 | 1.2 ± 0.4 |

Table 2: 13C Enrichment in Key Metabolites in Liver 1 Hour Post-Administration of this compound

| Metabolite | 13C Enrichment (%) |

| Fructose-6-Phosphate | 65.7 ± 11.2 |

| Pyruvate | 25.3 ± 5.8 |

| Lactate | 22.1 ± 4.9 |

| Citrate | 10.5 ± 2.4 |

| Glutamate | 8.2 ± 1.9 |

Experimental Protocols

In Vivo Administration and Sample Collection

This protocol describes the administration of this compound to rodents and subsequent tissue collection.

Materials:

-

This compound (sterile solution)

-

Experimental animals (e.g., male Wistar rats, 250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Liquid nitrogen

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week with free access to food and water. Fast animals overnight (12-16 hours) before the experiment.

-

Administration: Administer a bolus dose of this compound (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Time Points: Collect samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

-

Blood Collection: At each time point, collect blood via tail vein or cardiac puncture into heparinized tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissue Collection: At the final time point, anesthetize the animal and perfuse with ice-cold saline to remove blood from tissues. Quickly dissect tissues of interest (liver, kidney, muscle, brain), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

The following diagram illustrates the experimental workflow.

Metabolite Extraction and Analysis

Materials:

-

Frozen tissues and plasma

-

Extraction solvent (e.g., 80% methanol)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS or NMR spectrometer

Procedure:

-

Tissue Homogenization: Weigh frozen tissue and homogenize in a pre-chilled extraction solvent.

-

Plasma Extraction: Add cold extraction solvent to plasma samples.

-

Extraction: Vortex samples and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or NMR analysis to determine the concentrations and isotopic enrichment of D-Glucitol, D-Fructose, and other downstream metabolites.

Conclusion

This technical guide provides a foundational understanding of the in vivo metabolic fate of this compound. The primary conversion to D-Fructose-3-13C via the polyol pathway allows the 13C label to be traced through central carbon metabolism, offering valuable insights into metabolic fluxes. The provided experimental protocols and data tables serve as a practical framework for researchers designing and interpreting studies with 13C-labeled sorbitol. Further research with direct in vivo tracing of this compound is warranted to provide more precise quantitative data on its tissue distribution and metabolic conversion rates in various physiological and disease states.

The Significance of 13C Natural Abundance in the Application of D-Glucitol-3-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles of carbon-13 (¹³C) natural abundance and its critical relevance to the use of isotopically labeled compounds, specifically D-Glucitol-3-¹³C. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying science, experimental considerations, and practical applications of this powerful tool in metabolic research.

The Foundation: Natural Abundance of Carbon-13

Carbon, the cornerstone of organic chemistry and life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, is the stable, non-radioactive isotope ¹³C.[1][2] This subtle difference in mass, due to an extra neutron in the nucleus of ¹³C, provides a powerful analytical window into the intricate workings of metabolic pathways.

The low natural abundance of ¹³C is a double-edged sword. On one hand, it makes the detection of ¹³C in unenriched biological samples challenging, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, due to a lower signal-to-noise ratio compared to proton (¹H) NMR.[3][4] On the other hand, this low natural background is precisely what makes ¹³C-labeled compounds such exquisite tracers. When a molecule is artificially enriched with ¹³C at a specific position, that position becomes a beacon that can be tracked through complex biochemical transformations without the safety concerns associated with radioactive isotopes like ¹⁴C.[5]

Table 1: Comparison of Carbon Isotopes

| Property | ¹²C | ¹³C |

| Natural Abundance | ~98.9% | ~1.1% |

| Protons | 6 | 6 |

| Neutrons | 6 | 7 |

| Atomic Mass (amu) | 12.0000 | 13.0034 |

| Nuclear Spin (I) | 0 | 1/2 |

| NMR Active | No | Yes |

| Radioactivity | Stable | Stable |

D-Glucitol (Sorbitol): A Key Player in Metabolism

D-Glucitol, commonly known as sorbitol, is a six-carbon sugar alcohol derived from the reduction of glucose. It is naturally found in various fruits and is also synthesized endogenously in humans through the polyol pathway. Sorbitol plays a significant role in various physiological and pathophysiological processes, making it a molecule of interest in drug development, particularly in the context of diabetes and its complications.

Table 2: Properties of D-Glucitol

| Property | Value |

| Chemical Formula | C₆H₁₄O₆ |

| Molar Mass | 182.17 g/mol |

| Synonyms | D-Sorbitol, Glucitol |

| Biological Role | Intermediate in the polyol pathway, osmotic regulator |

| Relevance in Disease | Implicated in diabetic complications (neuropathy, retinopathy, nephropathy) |

D-Glucitol-3-¹³C: A Precisely Labeled Metabolic Probe

D-Glucitol-3-¹³C is an isotopologue of D-Glucitol where the carbon atom at the third position is replaced with a ¹³C atom. This specific labeling allows researchers to trace the metabolic fate of the glucitol backbone with high precision. By introducing D-Glucitol-3-¹³C into a biological system, scientists can follow the ¹³C label as it is processed through enzymatic reactions, providing quantitative insights into metabolic fluxes.

Synthesis of D-Glucitol-3-¹³C

Proposed Synthesis Pathway:

-

Synthesis of D-Glucose-3-¹³C: The synthesis of position-specific ¹³C-labeled glucose is a well-established, albeit complex, process. It often involves a series of chemical reactions starting from smaller, commercially available ¹³C-labeled precursors. For instance, a multi-step synthesis can be designed starting from ¹³C-labeled cyanide, which is used to extend a carbon chain through a Kiliani-Fischer synthesis.

-

Enzymatic Reduction to D-Glucitol-3-¹³C: D-Glucose is converted to D-Sorbitol by the enzyme aldose reductase, which utilizes NADPH as a cofactor. This enzymatic reaction is highly specific and would preserve the position of the ¹³C label.

Metabolic Pathways of D-Glucitol

The primary metabolic route for D-Glucitol is the polyol pathway . This two-step pathway is particularly active in tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol and subsequent oxidative stress.

References

- 1. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue [pubmed.ncbi.nlm.nih.gov]

- 2. D-Glucitol, 6TMS derivative [webbook.nist.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Flux Analysis Using D-Glucitol-3-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system.[1] By providing a detailed map of cellular metabolism, MFA offers invaluable insights for metabolic engineering, biotechnology, and understanding disease states.[2][3] A key technique within MFA is the use of stable isotope tracers, such as Carbon-13 (¹³C), to track the flow of atoms through metabolic pathways.[4] This guide focuses on the application of a specific tracer, D-Glucitol-3-¹³C (also known as Sorbitol-3-¹³C), to investigate cellular metabolism, particularly through the polyol pathway.

The polyol pathway is a two-step metabolic route that converts glucose to fructose.[5] Under normal physiological conditions, most cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in states of hyperglycemia, such as in diabetes mellitus, the excess glucose can be shunted into the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications, particularly microvascular damage in the retina, kidneys, and nerves.

This technical guide will provide an in-depth overview of the principles of ¹³C-MFA, the metabolic fate of D-Glucitol-3-¹³C, detailed experimental protocols for its use, and methods for data analysis and interpretation.

The Polyol Pathway and the Fate of D-Glucitol-3-¹³C

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: This enzyme reduces glucose to sorbitol (D-Glucitol), utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: This enzyme then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

When D-Glucitol-3-¹³C is introduced into a biological system, the ¹³C label at the third carbon position serves as a tracer. The metabolic fate of this labeled sorbitol is primarily its conversion to fructose by sorbitol dehydrogenase.

References

- 1. benchchem.com [benchchem.com]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for D-Glucitol-3-13C in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucitol (commonly known as sorbitol) is a six-carbon sugar alcohol that plays a significant role in cellular metabolism, particularly through the polyol pathway. In this pathway, glucose is reduced to sorbitol by aldose reductase, and sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][2][3] Under hyperglycemic conditions, flux through the polyol pathway is elevated, a phenomenon implicated in the pathophysiology of diabetic complications.[3][4] Furthermore, cancer cells can utilize the polyol pathway to produce fructose as an alternative carbon source to fuel their proliferation.

D-Glucitol-3-13C is a stable isotope-labeled tracer designed for metabolic flux analysis of the polyol pathway. By introducing this tracer into cell culture, researchers can track the carbon-13 label as it is incorporated into fructose and downstream metabolites. This allows for the quantitative assessment of sorbitol dehydrogenase activity and the contribution of sorbitol to fructose-dependent metabolic pathways. These application notes provide a detailed protocol for the use of this compound in cell culture experiments, from experimental design to data analysis.

Principle of this compound Labeling

The core principle involves replacing the standard D-glucitol with this compound in the cell culture medium. The 13C label at the third carbon position provides a distinct mass shift that can be detected by mass spectrometry. As cells metabolize this compound, the label is transferred to fructose, resulting in the formation of fructose-3-13C. The degree of 13C enrichment in fructose and its downstream metabolites provides a direct measure of the metabolic flux through the latter part of the polyol pathway.

Experimental Design Considerations

Cell Line Selection: Choose a cell line known to express the key enzymes of the polyol pathway, aldose reductase (AKR1B1) and sorbitol dehydrogenase (SORD). Many cancer cell lines, as well as cells relevant to diabetes research (e.g., retinal, kidney, and nerve cells), are suitable.

Tracer Concentration: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A starting point is to use a concentration similar to that of other carbon tracers like glucose (typically in the low millimolar range). However, it is crucial to perform a dose-response experiment to assess potential cytotoxicity, as very high concentrations of sorbitol (in the molar range) can induce osmotic stress and apoptosis. For metabolic tracing, concentrations should be non-toxic and ideally reflect physiological or pathological levels of interest.

Incubation Time: The time required to reach isotopic steady state, where the 13C enrichment in the metabolite pool becomes constant, varies depending on the metabolic pathway and cell type. For the TCA cycle, this can take several hours. A time-course experiment (e.g., 2, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration for your specific experimental system.

Control Groups:

-

Unlabeled Control: Cells cultured with unlabeled D-glucitol at the same concentration as the tracer. This group is essential for determining the natural isotopic abundance and for comparison of total metabolite pool sizes.

-

Vehicle Control: Cells cultured without any supplementary D-glucitol.

-

Positive Control (for pathway activity): Cells cultured in high glucose conditions to stimulate the endogenous production of sorbitol and flux through the polyol pathway.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%) in their standard growth medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM or RPMI-1640) with this compound to the desired final concentration. Also prepare the corresponding unlabeled control medium. Ensure the medium is sterile-filtered (0.22 µm filter).

-

Tracer Introduction:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium (or control medium) to the cells.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the predetermined time period.

Protocol 2: Metabolite Extraction